N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(5-methoxy-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a heterocyclic compound featuring three critical structural motifs:
- 1,3-Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in pharmaceuticals .
- Methoxy-substituted dihydropyridinone core: A redox-active scaffold associated with enzyme inhibition (e.g., kinase or protease targets) due to its electron-deficient nature .
- 4-Methyl-1,2,4-triazole sulfanyl group: A sulfur-containing heterocycle that improves binding affinity through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-24-11-22-23-20(24)31-10-14-6-15(26)18(28-2)8-25(14)9-19(27)21-7-13-3-4-16-17(5-13)30-12-29-16/h3-6,8,11H,7,9-10,12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUKXQSYLPADHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound’s 1,3-benzodioxole and triazole sulfanyl groups are shared with compound , but the latter’s pyrimidoindole core may confer distinct solubility and target specificity (e.g., DNA intercalation vs. kinase inhibition).
- Nitro-substituted derivatives highlight the importance of electron-withdrawing groups; the target’s methoxy group may offer balanced electronic effects for selective binding.
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
